molecular formula C25H29N3O4S2 B2939079 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide CAS No. 361479-39-2

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Cat. No.: B2939079
CAS No.: 361479-39-2
M. Wt: 499.64
InChI Key: JIMMVHGUIJJGNN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,5-dimethylpiperidinyl sulfonyl group and a 4-(4-methoxy-3-methylphenyl)thiazol-2-yl substituent. The 3,5-dimethyl substitution on the piperidine ring introduces conformational rigidity, which may enhance binding specificity, while the methoxy-3-methylphenyl group on the thiazole could influence lipophilicity and pharmacokinetics .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4S2/c1-16-11-17(2)14-28(13-16)34(30,31)21-8-5-19(6-9-21)24(29)27-25-26-22(15-33-25)20-7-10-23(32-4)18(3)12-20/h5-10,12,15-17H,11,13-14H2,1-4H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMMVHGUIJJGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 363.46 g/mol
  • CAS Number : 474621-87-9
  • SMILES Notation : COc1cc(ccc1NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C)c1ccc(c(c1)OC)NC(=O)c1ccc(cc1)S(=O)(=O)N1CC(C)CC(C1)C

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. The sulfonamide and thiazole moieties are known to interact with biological targets such as enzymes and receptors involved in disease processes.

Antiviral Activity

Research has indicated that derivatives similar to this compound exhibit antiviral properties. For instance, N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B virus (HBV). The mechanism involves increasing intracellular levels of the antiviral protein APOBEC3G, which inhibits viral replication .

Efficacy in Cell Models

In vitro studies have demonstrated that compounds with similar structures can inhibit HBV replication effectively. For example, a related derivative was found to significantly reduce HBV DNA levels in HepG2.2.15 cells, suggesting that the compound may share similar antiviral properties .

Study 1: Anti-HBV Activity

A study evaluated the anti-HBV activity of a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523). The results showed that IMB-0523 inhibited both wild-type and drug-resistant HBV strains in vitro and in vivo using the duck HBV model. The study highlighted the compound's potential for treating HBV infections due to its unique mechanism involving A3G .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial potential of benzamide derivatives, including those structurally related to our compound. These studies revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating that modifications in the benzamide structure can enhance antimicrobial efficacy .

Data Summary

Activity Type Compound Target Pathway Effectiveness
AntiviralIMB-0523HBV replicationHigh
AntibacterialBenzamide DerivativesMRSAModerate to High
Enzyme InhibitionSulfonamide derivativesVarious metabolic pathwaysVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the International Journal of Molecular Sciences (2014)

details compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] and S-alkylated 1,2,4-triazoles [10–15] . Key comparisons include:

Property Target Compound Triazole Derivatives [7–9] S-Alkylated Triazoles [10–15]
Core Structure Benzamide-thiazole 1,2,4-Triazole-thione S-Alkylated 1,2,4-triazole
Sulfonyl Group 3,5-Dimethylpiperidinyl sulfonyl Phenylsulfonyl (X = H, Cl, Br) Phenylsulfonyl (X = H, Cl, Br)
Heterocyclic Substituent 4-(4-Methoxy-3-methylphenyl)thiazol-2-yl 2,4-Difluorophenyl Phenyl/4-fluorophenyl ethanone
Key IR Bands S=O (1150–1350 cm⁻¹), C=O (~1680 cm⁻¹), thiazole C-S/C-N (600–700 cm⁻¹) C=S (1247–1255 cm⁻¹), absence of C=O (1663–1682 cm⁻¹) in triazoles, NH stretches (3278–3414 cm⁻¹) C=O (1660–1680 cm⁻¹), S-alkylation confirmed by loss of C=S and new C-S-C bands (~700 cm⁻¹)
Tautomerism None (stable thiazole) Exists as thione tautomer Fixed S-alkylated structure
  • Synthesis : The target compound likely involves sulfonylation of a benzamide precursor, whereas triazoles [7–9] are synthesized via cyclization of hydrazinecarbothioamides. The absence of tautomerism in the target compound may simplify synthesis and purification compared to triazole-thiones .
  • Bioactivity Implications : The thiazole ring in the target compound may offer greater metabolic stability compared to triazole-thiones, which can undergo tautomerization or oxidation. The dimethylpiperidinyl sulfonyl group could enhance blood-brain barrier penetration relative to phenylsulfonyl groups in [7–15] due to increased basicity (pKa ~8–9) .

Dopamine D3 Receptor Ligands from

highlights 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl) pentanamide (7g), a diamino-butylbenzamide. Comparisons include:

Property Target Compound Compound 7g
Core Structure Benzamide Pentanamide
Heterocyclic Group Thiazole Thiophene
Sulfonyl/Piperazine 3,5-Dimethylpiperidinyl sulfonyl 2,4-Dichlorophenylpiperazine
Linker Direct benzamide-thiazole linkage Pentanamide spacer
  • Structural Flexibility : The pentanamide linker in 7g may allow for better conformational adaptation to receptor pockets, whereas the rigid thiazole and dimethylpiperidinyl groups in the target compound could favor selective interactions.
  • Receptor Specificity: Piperazine derivatives like 7g are known for dopamine D3 receptor selectivity. The target compound’s dimethylpiperidinyl sulfonyl group may instead target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or serotonin receptors .

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